N-Boc-N-methyl-aminoethanol

Description

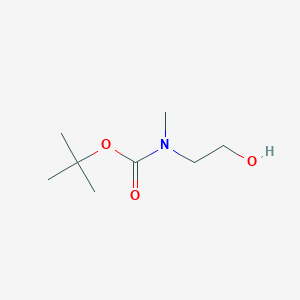

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSJHHLGFFVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337964 | |

| Record name | N-Boc-N-methyl-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57561-39-4 | |

| Record name | N-Boc-N-methyl-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-aminoethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methyl-aminoethanol, systematically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized as a building block in organic synthesis. Its structure incorporates a hydroxyl group and a Boc-protected secondary amine, making it a versatile intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for professionals in research and development.

Chemical Structure and Properties

N-Boc-N-methyl-aminoethanol is a stable, colorless to light yellow oil at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents its participation in unwanted side reactions, allowing for selective transformations at the hydroxyl group. This protecting group can be readily removed under acidic conditions when desired.

Structure

The chemical structure of N-Boc-N-methyl-aminoethanol is characterized by a central nitrogen atom bonded to a methyl group, an ethan-2-ol group, and a tert-butoxycarbonyl group.

Molecular Formula: C₈H₁₇NO₃[1]

SMILES: CC(C)(C)OC(=O)N(C)CCO

InChI Key: RFDSJHHLGFFVHD-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-N-methyl-aminoethanol is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific values for boiling and melting points of N-Boc-N-methyl-aminoethanol are not consistently reported in the literature. The provided data is based on available safety data sheets and chemical supplier information.

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Colorless to light yellow oil/liquid | |

| Purity | ≥98% (typical) | [2] |

| Solubility | Soluble in dichloromethane. Slightly soluble in water. | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Synthesis of N-Boc-N-methyl-aminoethanol

The synthesis of N-Boc-N-methyl-aminoethanol is typically achieved through the protection of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.

Experimental Protocol: Boc Protection of 2-(methylamino)ethanol

Objective: To synthesize tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate by reacting 2-(methylamino)ethanol with di-tert-butyl dicarbonate.

Materials:

-

2-(methylamino)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane or tetrahydrofuran.

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-N-methyl-aminoethanol can be purified by silica gel column chromatography if necessary.

Spectroscopic Data

The structural confirmation of N-Boc-N-methyl-aminoethanol is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.35 | t | 2H | -N-CH₂- |

| ~2.85 | s | 3H | N-CH₃ |

| ~1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~156.5 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~60.5 | -CH₂-OH |

| ~50.5 | -N-CH₂- |

| ~34.0 | N-CH₃ |

| ~28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Broad | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1680-1700 | Strong | C=O stretch (carbamate) |

| 1160-1180 | Strong | C-O stretch (carbamate) |

| 1050-1080 | Medium | C-O stretch (alcohol) |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Interpretation |

| 176.1 | [M+H]⁺ |

| 120.1 | [M - C₄H₉O]⁺ |

| 102.1 | [M - C₄H₉O₂]⁺ |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Applications in Research and Development

N-Boc-N-methyl-aminoethanol serves as a key intermediate in the synthesis of a variety of biologically active molecules and complex organic structures. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

-

Pharmaceutical Synthesis: It is a common building block for the introduction of a methylaminoethanol moiety in drug candidates. This structural motif is present in various classes of therapeutic agents.

-

Peptide and Peptidomimetic Chemistry: The protected amino alcohol functionality can be incorporated into peptide chains or used to synthesize peptidomimetics with modified backbones.

-

Combinatorial Chemistry: Its utility in solid-phase and solution-phase combinatorial synthesis allows for the rapid generation of libraries of compounds for high-throughput screening.

Conclusion

N-Boc-N-methyl-aminoethanol is a foundational building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties and the robust methods for its synthesis make it an indispensable tool for researchers and scientists. This guide provides the essential technical information required for its effective utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis and Utility of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, a pivotal intermediate in contemporary medicinal chemistry and drug discovery. The document details a standard and efficient synthesis protocol, presenting key quantitative data in a structured format for clarity and reproducibility. Furthermore, it elucidates the compound's strategic importance as a versatile building block in the synthesis of complex, biologically active molecules. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the compound's role in synthetic strategies, adhering to specified presentation requirements.

Introduction: Discovery and Strategic Importance

While a singular "discovery" event for tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (also known as N-Boc-N-methylaminoethanol) is not prominently documented, its emergence is intrinsically linked to the widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. The strategic importance of this compound lies in its bifunctional nature: it possesses a Boc-protected secondary amine and a free primary alcohol. This arrangement allows for selective chemical transformations, making it an invaluable building block in the construction of complex molecular architectures.[1]

The Boc group provides robust protection for the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. The exposed hydroxyl group serves as a handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This dual reactivity is highly sought after in multi-step syntheses of pharmaceutical agents, where precise control over reactive sites is paramount.[2] Consequently, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate has become a key intermediate in the synthesis of various therapeutics, including anticancer agents and molecules targeting central nervous system disorders.[3]

Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate

The most common and straightforward synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate involves the reaction of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the corresponding carbamate.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.

| Parameter | Value | Reference |

| Starting Material | 2-(methylamino)ethanol | [1] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Molar Ratio (Substrate:Reagent) | ~1:1.02 | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | Quantitative | [1] |

| Purity (Commercial) | ≥95% - 99% (GC, HPLC) | [2][3][4] |

| Product Appearance | Colorless to pale yellow liquid/oil | [1][2] |

Detailed Experimental Protocol

This protocol is based on a general and widely accepted procedure for the Boc protection of 2-(methylamino)ethanol.[1]

Materials:

-

2-(methylamino)ethanol (1.0 eq)

-

Di-tert-butyl dicarbonate (1.02 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-(methylamino)ethanol (1.0 eq) in dichloromethane in a round-bottom flask, add di-tert-butyl dicarbonate (1.02 eq).

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate as a colorless to pale yellow oil. The yield is typically quantitative.[1]

Characterization Data:

-

¹H NMR (200 MHz, CDCl₃): δ 3.74 (q, J = 10.5, 5.2 Hz, 2H), 3.25 (t, J = 5.2 Hz, 2H), 2.91 (s, 3H), 1.45 (s, 9H).[1]

-

Mass Spectrum (m/z): (relative intensities) 144 (20), 102 (24), 57 (70), 44 (100).[1]

Visualizing the Synthesis and Application

The following diagrams, created using the DOT language, illustrate the synthetic workflow and the logical role of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate in drug development.

References

Spectroscopic Profile of N-Boc-N-methyl-aminoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, N-Boc-N-methyl-aminoethanol (tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of pharmaceutical synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate[1]

-

Synonyms: N-Boc-N-methyl-2-aminoethanol, Boc,Me-Glycinol, N-Boc-N-methylethanolamine[1]

-

CAS Number: 57561-39-4[1]

-

Molecular Formula: C₈H₁₇NO₃[1]

-

Molecular Weight: 175.23 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-N-methyl-aminoethanol. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.35 | t | 2H | -N-CH₂- |

| ~2.85 | s | 3H | -N-CH₃ |

| ~2.50 | br s | 1H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~60.5 | -CH₂-OH |

| ~51.0 | -N-CH₂- |

| ~35.0 | -N-CH₃ |

| 28.4 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired as a neat liquid using an Attenuated Total Reflectance (ATR) accessory.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate/alcohol) |

| ~1050 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N-Boc-N-methyl-aminoethanol, electron ionization (EI) or electrospray ionization (ESI) can be used.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Low | [M+H]⁺ (protonated molecule) |

| 120 | Moderate | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 102 | Moderate | [M - C₄H₉O]⁺ or [M - C(O)OtBu + H]⁺ |

| 74 | Moderate | [CH₃N(H)CH₂CH₂OH]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation)[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-N-methyl-aminoethanol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

A proton-decoupled pulse sequence should be used.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As N-Boc-N-methyl-aminoethanol is a liquid at room temperature, the spectrum can be conveniently obtained using a neat sample.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small drop of the sample onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify and label the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).

-

Ionization:

-

Electron Ionization (EI): This technique is suitable for volatile compounds and often results in extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): This is a softer ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or protonated molecule) and the major fragment ions. Relate the fragmentation pattern to the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Boc-N-methyl-aminoethanol.

References

"N-Boc-N-methyl-aminoethanol" reaction mechanism with electrophiles

An In-Depth Technical Guide to the Reaction Mechanisms of N-Boc-N-methyl-aminoethanol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-aminoethanol, systematically named tert-butyl (2-hydroxyethyl)(methyl)carbamate, is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a nucleophilic primary alcohol and a sterically hindered, electronically deactivated N-Boc-protected secondary amine, allows for highly selective reactions with a variety of electrophiles at the hydroxyl group. This technical guide provides a comprehensive overview of the core reaction mechanisms of N-Boc-N-methyl-aminoethanol with common classes of electrophiles, including acylating agents, sulfonyl chlorides, and reagents used in Mitsunobu reactions. This document furnishes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical research and drug development.

Introduction: Reactivity Profile

The reactivity of N-Boc-N-methyl-aminoethanol is dominated by the primary alcohol. The tert-butoxycarbonyl (Boc) group effectively deactivates the nitrogen atom’s nucleophilicity by delocalizing its lone pair of electrons into the adjacent carbonyl system. Consequently, the oxygen atom of the hydroxyl group serves as the primary site for nucleophilic attack on electrophiles. This inherent selectivity obviates the need for additional protecting group strategies for the amine during reactions targeting the hydroxyl moiety, streamlining synthetic pathways.

The principal reactions involving the hydroxyl group are:

-

O-Acylation: Formation of esters via reaction with acyl halides, anhydrides, or carboxylic acids.

-

O-Sulfonylation: Formation of sulfonate esters (e.g., mesylates, tosylates), which are excellent leaving groups for subsequent nucleophilic substitution.

-

Mitsunobu Reaction: Conversion of the alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry if applicable.

-

O-Alkylation: Formation of ethers, typically under basic conditions (e.g., Williamson ether synthesis).

-

Oxidation: Conversion of the primary alcohol to an aldehyde.

This guide will focus on the most common transformations involving direct reaction with electrophiles at the oxygen center.

O-Acylation (Esterification)

O-acylation is a fundamental transformation used to introduce an ester functional group. This is typically achieved by reacting N-Boc-N-methyl-aminoethanol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, or with a carboxylic acid using a coupling agent.

Mechanism with Acyl Chloride: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.

Caption: Mechanism of O-Acylation with an Acyl Chloride.

Table 1: Representative Conditions for O-Acylation

| Electrophile | Base / Coupling Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 | ~77 | Adapted from[1] |

| Acetic Anhydride | Pyridine / DMAP | Dichloromethane (DCM) | RT | 3-5 | >90 | General Protocol |

| Benzoic Acid | EDC, DMAP | Dichloromethane (DCM) | RT | 12 | >80 | Adapted from[1] |

Experimental Protocol: Synthesis of tert-Butyl (2-(Benzoyloxy)ethyl)(methyl)carbamate [Adapted from[1]]

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-N-methyl-aminoethanol (1.75 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 mL, 15 mmol) via syringe.

-

Reaction: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product.

O-Sulfonylation

The reaction of N-Boc-N-methyl-aminoethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)) in the presence of a base produces a sulfonate ester. These esters are highly valuable synthetic intermediates, as the sulfonate group is an excellent leaving group for subsequent Sₙ2 reactions.

Mechanism: The mechanism is analogous to O-acylation. The hydroxyl oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral intermediate then expels the chloride ion, and the base neutralizes the resulting HCl.

References

Physical and chemical properties of "N-Boc-N-methyl-aminoethanol"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-N-methyl-aminoethanol, a versatile building block in organic synthesis, particularly in the fields of pharmaceutical development, bioconjugation, and polymer chemistry.[1][2] This document outlines its key characteristics, experimental protocols, and reactivity profile to support its effective utilization in research and development.

Core Physical and Chemical Properties

N-Boc-N-methyl-aminoethanol, also known by its IUPAC name tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a colorless to light yellow oil.[2] Its chemical structure features a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, rendering it a valuable bifunctional molecule in synthetic chemistry.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N-Boc-N-methyl-aminoethanol.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₃ | [1][2][4] |

| Molecular Weight | 175.23 g/mol | [4] |

| CAS Number | 57561-39-4 | [1][2][4] |

| Appearance | Colorless to light yellow oil | [2] |

| Boiling Point | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a boiling point of 159 °C.[5] | |

| Density | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a density of 0.935 g/mL at 25 °C.[5] | |

| Refractive Index | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a refractive index of n20/D 1.439. | |

| Solubility | Soluble in organic solvents such as dichloromethane.[6] Slightly soluble in water.[6] | [2][6] |

| Storage Conditions | Store at 0-8 °C or in a freezer at -20°C. Keep container tightly closed and away from oxidizing agents.[2][6] | [2][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of N-Boc-N-methyl-aminoethanol. The following sections provide generalized yet detailed methodologies for its synthesis, purification, and analysis based on established procedures for similar compounds.

Synthesis of N-Boc-N-methyl-aminoethanol

The synthesis of N-Boc-N-methyl-aminoethanol typically involves the protection of the secondary amine of N-methylethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

N-methylethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., dichloromethane, tetrahydrofuran/water)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-methylethanolamine in the chosen solvent system (e.g., a mixture of THF and water).

-

Add the base (e.g., NaHCO₃, 3.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the volatile organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-N-methyl-aminoethanol.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Crude N-Boc-N-methyl-aminoethanol

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-N-methyl-aminoethanol.

Chemical Properties and Reactivity

The chemical behavior of N-Boc-N-methyl-aminoethanol is dictated by the Boc-protected amine and the primary hydroxyl group.

Stability

The tert-butoxycarbonyl (Boc) protecting group imparts significant stability to the amine functionality.[1][2] It is generally stable under basic conditions, towards nucleophilic attack, and to many reducing and oxidizing agents.[1]

Reactivity and Deprotection

The primary utility of the Boc group lies in its acid-lability. The protection can be readily removed under acidic conditions to liberate the free secondary amine.[1]

Common Deprotection Methods:

-

Strong Acids: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., methanol, dioxane) efficiently removes the Boc group.[7]

-

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can also be employed for selective deprotection.[7]

The hydroxyl group remains available for various chemical transformations, such as esterification, etherification, or oxidation, while the amine is protected. This orthogonality allows for selective functionalization of the molecule.

Spectroscopic Analysis

Spectroscopic data is essential for the characterization and confirmation of the structure of N-Boc-N-methyl-aminoethanol.

Infrared (IR) Spectroscopy

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The exact mass of N-Boc-N-methyl-aminoethanol is 175.120843 Da.[4]

Applications in Research and Development

N-Boc-N-methyl-aminoethanol is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system.[1]

-

Bioconjugation: The molecule is utilized in bioconjugation processes to link biomolecules, which can enhance drug delivery systems.[1]

-

Polymer Chemistry: It is employed in the development of functional polymers for applications in drug delivery and tissue engineering.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling N-Boc-N-methyl-aminoethanol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]

- 6. N-Boc-N-methylethanolamine, 95% | Fisher Scientific [fishersci.ca]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity of N-Boc-N-methyl-aminoethanol for Pharmaceutical Research and Development

Abstract

N-Boc-N-methyl-aminoethanol is a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its unique bifunctional nature, possessing a protected secondary amine and a primary alcohol, allows for a diverse array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of N-Boc-N-methyl-aminoethanol, offering detailed experimental protocols for its key reactions, quantitative data for process optimization, and visualizations of its role in synthetic workflows and relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

N-tert-butoxycarbonyl-N-methyl-aminoethanol, commonly referred to as N-Boc-N-methyl-aminoethanol, is a valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine under a variety of reaction conditions, while the primary alcohol moiety serves as a versatile handle for subsequent functionalization. This combination makes it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide will explore the primary reactions of N-Boc-N-methyl-aminoethanol: oxidation of the alcohol, esterification, and deprotection of the amine.

Core Reactivity and Transformations

The reactivity of N-Boc-N-methyl-aminoethanol is centered around its two functional groups. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and it can be esterified or etherified. The Boc-protected amine is stable to many reagents but can be efficiently removed under acidic conditions to liberate the free secondary amine, which can then participate in a wide range of coupling reactions.

Oxidation of the Hydroxyl Group

The primary alcohol of N-Boc-N-methyl-aminoethanol can be selectively oxidized to the corresponding aldehyde, N-Boc-N-methyl-aminoacetaldehyde, using mild oxidizing agents. This aldehyde is a key intermediate for chain extension and the introduction of further complexity. Common and effective methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild conditions and high yields[1][2][3][4].

Table 1: Comparison of Oxidation Methods for N-Protected Amino Alcohols

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 to rt | 85-95 | [1] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 90-98 | [2][5] |

Esterification of the Hydroxyl Group

Esterification of the primary alcohol can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under coupling conditions. The Mitsunobu reaction provides a powerful method for the esterification with inversion of stereochemistry if a chiral center were present at the alcohol-bearing carbon[6][7][8][9].

Table 2: Representative Esterification and Mitsunobu Reaction Data for N-Boc Protected Alcohols

| Reaction Type | Reagents | Solvent | Yield (%) | Reference |

| Esterification | Acetic Anhydride, Pyridine | Dichloromethane | >95 | Analogous reactions |

| Mitsunobu Reaction | Triphenylphosphine, DIAD, Benzoic Acid | THF | 70-90 | [6][8] |

Deprotection of the N-Boc Group

The removal of the Boc protecting group is typically accomplished under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM)[10][11][12][13]. The reaction proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt[12].

Table 3: Conditions for N-Boc Deprotection with TFA in DCM

| Substrate Concentration | TFA Concentration | Reaction Time | Yield (%) | Reference |

| 0.19 M | 50% (v/v) | 2 h | Not specified, purified by HPLC | [10] |

| Not specified | 25% (v/v) | 2 h | 60 | [10] |

| 0.5 M | 5 equivalents | 18 h | 87 | [10] |

| 0.13 M | 20% (v/v) | 1 h | Not specified, used crude | [10] |

| 0.23 M | 20% (v/v) | 2 h | 95 | [10] |

Experimental Protocols

General Protocol for Swern Oxidation

-

To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.

-

Stir the mixture for 5 minutes.

-

Add a solution of N-Boc-N-methyl-aminoethanol (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

General Protocol for Dess-Martin Periodinane (DMP) Oxidation

-

To a solution of N-Boc-N-methyl-aminoethanol (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-2 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

General Protocol for N-Boc Deprotection using TFA/DCM

-

Dissolve the N-Boc-N-methyl-aminoethanol derivative (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v or 5-10 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine TFA salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

Applications in Drug Development

N-Boc-N-methyl-aminoethanol and its derivatives are precursors to a variety of pharmaceuticals. The N-methyl-aminoethanol core is found in drugs such as the muscle relaxant Orphenadrine[14][15][16][17] and the acetylcholinesterase inhibitors Rivastigmine and Neostigmine, which are used in the treatment of Alzheimer's disease and myasthenia gravis, respectively[18][19][20][21][22][23][24][25][26][27].

Signaling Pathway Context: The mTOR Pathway

While N-Boc-N-methyl-aminoethanol is a synthetic building block, the broader class of ethanolamines and their derivatives can interact with biological systems. For instance, ethanolamine itself has been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism[28][29][30][31]. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. Understanding such pathways is crucial for drug development professionals.

Logical Relationships in Synthesis

N-Boc-N-methyl-aminoethanol's utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. This logical relationship is fundamental to its application in multi-step syntheses.

Conclusion

N-Boc-N-methyl-aminoethanol is a versatile and valuable intermediate in organic synthesis, offering a gateway to a wide range of complex molecules relevant to the pharmaceutical industry. Its predictable reactivity, coupled with the robust nature of the Boc protecting group, allows for strategic and efficient synthetic planning. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors. A thorough understanding of its chemical transformations and its context within relevant biological pathways will continue to drive innovation in medicinal chemistry.

References

- 1. Swern Oxidation [organic-chemistry.org]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 14. Orphenadrine [drugfuture.com]

- 15. researchgate.net [researchgate.net]

- 16. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Orphenadrine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of some new neostigmine methyl sulphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]

- 26. mdpi.com [mdpi.com]

- 27. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]

- 28. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-N-methyl-aminoethanol: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with defined stereochemistry. Among these, chiral amino alcohols are a particularly valuable class of compounds due to their bifunctional nature, allowing for diverse synthetic transformations. This technical guide focuses on N-Boc-N-methyl-aminoethanol, a chiral building block with significant potential in the asymmetric synthesis of nitrogen-containing compounds.

The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the stability and handling of the molecule while allowing for its facile removal under mild acidic conditions. The N-methyl group introduces a specific structural motif often found in biologically active molecules. This guide provides a comprehensive overview of the synthesis of the (R)- and (S)-enantiomers of N-Boc-N-methyl-aminoethanol, their physical and chemical properties, and their potential applications in the synthesis of chiral amines and other valuable intermediates for the pharmaceutical industry.

Synthesis of Enantiopure N-Boc-N-methyl-aminoethanol

While specific literature detailing the enantioselective synthesis of (R)- and (S)-N-Boc-N-methyl-aminoethanol is not abundant, a robust and reliable synthetic pathway can be proposed starting from the readily available and inexpensive chiral pool amino acids, L-Alanine and D-Alanine. The following multi-step synthesis is based on well-established and high-yielding chemical transformations.

Figure 1: Proposed synthetic route to (S)-N-Boc-N-methyl-aminoethanol.

A similar pathway starting from D-Alanine would yield the corresponding (R)-enantiomer.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-Boc-N-methyl-aminoethanol.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

| Storage Conditions | 2-8 °C, under inert atmosphere |

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of enantiopure N-Boc-N-methyl-aminoethanol.

Esterification of L-Alanine

Materials:

-

L-Alanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

To a stirred suspension of L-Alanine (1.0 eq) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether to afford L-Alanine methyl ester hydrochloride as a white solid.

Reduction of L-Alanine Methyl Ester to L-Alaninol

Materials:

-

L-Alanine methyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous ethanol.

-

Cool the suspension to 0 °C and add sodium borohydride (2.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Alaninol.

Boc Protection of L-Alaninol

Materials:

-

L-Alaninol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve L-Alaninol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) and cool the solution to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-Alaninol.

N-Methylation of N-Boc-L-Alaninol

Materials:

-

N-Boc-L-Alaninol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a solution of N-Boc-L-Alaninol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-N-Boc-N-methyl-aminoethanol.

Applications in Asymmetric Synthesis

Enantiopure N-Boc-N-methyl-aminoethanol is a valuable chiral building block for the synthesis of various chiral molecules, particularly chiral secondary and tertiary amines. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, proceeding with inversion of configuration.

Figure 2: General workflow for the application of (S)-N-Boc-N-methyl-aminoethanol.

This strategy allows for the stereospecific introduction of a nitrogen-containing substituent, leading to the synthesis of enantiomerically enriched diamines, amino alcohols with different substitution patterns, and other complex chiral amines that are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Hypothetical Yields and Enantiomeric Excess

The following table presents hypothetical but realistic yields and enantiomeric excess (ee) values for the proposed synthetic steps, based on similar transformations reported in the literature.

| Step | Transformation | Typical Yield (%) | Typical ee (%) |

| 1. Esterification | L-Alanine to L-Alanine Methyl Ester | >95 | >99 |

| 2. Reduction | L-Alanine Methyl Ester to L-Alaninol | 85-95 | >99 |

| 3. Boc Protection | L-Alaninol to N-Boc-L-Alaninol | >95 | >99 |

| 4. N-Methylation | N-Boc-L-Alaninol to (S)-N-Boc-N-methyl-aminoethanol | 70-85 | >99 |

Conclusion

N-Boc-N-methyl-aminoethanol represents a promising and versatile chiral building block for asymmetric synthesis. Although specific literature on its preparation and application is limited, this guide outlines a plausible and efficient synthetic route starting from readily available chiral precursors. The detailed protocols and proposed applications demonstrate its potential for the stereoselective synthesis of complex chiral amines and other valuable molecules for the pharmaceutical and fine chemical industries. Further research into the applications of this building block is warranted and could open new avenues for the efficient construction of enantiomerically pure compounds.

The Dual Nature of the Boc Group: An In-depth Technical Guide to its Reactivity on Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from a delicate balance of stability and liability: it is robust enough to withstand a variety of reaction conditions, yet can be cleaved under specific, mild acidic protocols. This guide provides a comprehensive examination of the fundamental reactivity of the Boc group on amino alcohols, a common structural motif in drug candidates and chiral auxiliaries. We will delve into the mechanisms of protection and deprotection, strategies for achieving chemoselectivity, common side reactions and their mitigation, and detailed experimental protocols.

The Core Reactivity: Protection and Deprotection

The utility of the Boc group lies in its ability to be readily introduced and selectively removed. The core of its reactivity revolves around the lability of the tert-butyl carbamate linkage under acidic conditions.

Boc Protection of Amino Alcohols: A Nucleophilic Attack

The most common method for the N-protection of amino alcohols is the reaction with di-tert-butyl dicarbonate (Boc₂O). The mechanism is a straightforward nucleophilic acyl substitution where the more nucleophilic amine attacks one of the carbonyl carbons of the anhydride.[1][2] While the reaction can proceed without a base, the use of a mild base such as triethylamine or sodium bicarbonate is common to neutralize the liberated tert-butyl carbonic acid, which subsequently decomposes to tert-butanol and carbon dioxide.[1]

The inherent difference in nucleophilicity between the amino and hydroxyl groups in an amino alcohol generally allows for chemoselective N-protection.[3] However, reaction conditions must be carefully controlled to avoid side reactions.

Boc Deprotection: An Acid-Catalyzed Cleavage

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2]

The choice of acid and reaction conditions is critical and can be tailored to the sensitivity of the substrate. Strong acids like trifluoroacetic acid (TFA) effect rapid deprotection, while milder conditions such as hydrochloric acid (HCl) in dioxane can offer greater selectivity.[4]

Quantitative Data on Boc Group Reactivity

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, temperature, and reagents. The following tables summarize quantitative data from various sources to provide a comparative overview.

Table 1: Comparison of Boc Deprotection Methods for Amino Alcohols

| Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | Highly effective and common, but harsh for acid-sensitive substrates.[4] |

| 4M HCl in Dioxane | Dioxane | Room Temperature | 1 - 4 h | 90-99 | Milder than TFA, good for substrates with other acid-labile groups.[5] | |

| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1 - 4 h | up to 90 | A mild alternative for substrates with acid-labile ester groups.[6] | |

| Thermal | None (neat or in solvent) | Dioxane/Water, TFE, MeOH | 150 - 240 | 0.5 - several hours | Variable (50-98) | Avoids acidic reagents but requires high temperatures which can cause side reactions.[7][8] |

Table 2: Stability of the Boc Group on Amino Alcohols

| Condition | Stability | Comments |

| Aqueous pH | ||

| pH < 1 | Labile | Rapid cleavage.[9] |

| pH 1-4 | Moderately Stable | Slow cleavage can occur over time.[9] |

| pH > 4 | Stable | Generally stable to neutral and basic conditions.[9] |

| Bases | Stable | Resistant to common organic and inorganic bases (e.g., NEt₃, NaOH, K₂CO₃).[1] |

| Nucleophiles | Stable | Generally unreactive towards most nucleophiles.[3] |

| Reductive Conditions | Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd-C).[1] |

Common Side Reactions and Mitigation Strategies

While the Boc group is generally well-behaved, side reactions can occur during both its introduction and removal, particularly with the bifunctional nature of amino alcohols.

During Boc Protection

-

Di-Boc Formation: Primary amines can sometimes undergo double protection to form a di-Boc derivative. This can be minimized by careful control of the stoichiometry of Boc₂O (using a slight excess, e.g., 1.05-1.1 equivalents) and slow addition of the reagent.[10]

-

Oxazolidinone Formation: A significant side reaction with amino alcohols is the intramolecular cyclization to form an oxazolidinone. This is often promoted by basic conditions. To favor N-protection, maintaining a slightly basic to neutral pH is recommended. Some protocols have shown that catalyst-free N-tert-butyloxycarbonylation in water can afford N-Boc protected amino alcohols without oxazolidinone formation.[3][10]

-

O-Boc Formation: While less common due to the lower nucleophilicity of the hydroxyl group, O-Boc formation can occur, especially in the presence of a strong catalyst like 4-(dimethylamino)pyridine (DMAP).[11] Using milder bases or no base can help to avoid this.

During Boc Deprotection

-

Alkylation by tert-Butyl Cation: The tert-butyl cation generated during acidic deprotection is an electrophile and can alkylate other nucleophilic sites in the molecule or scavengers present in the reaction mixture. This can be a concern for substrates with electron-rich aromatic rings or other nucleophilic functional groups.[1] The use of scavengers such as anisole or triethylsilane can mitigate this issue.

-

Cleavage of Other Acid-Labile Groups: If the substrate contains other acid-sensitive protecting groups (e.g., trityl, t-butyl ethers/esters), they may also be cleaved under the conditions used for Boc deprotection. Careful selection of the deprotection method is crucial for achieving selectivity. For instance, HCl in dioxane is generally milder than TFA and may allow for selective Boc removal.[5]

Detailed Experimental Protocols

The following are representative experimental protocols for the Boc protection and deprotection of amino alcohols. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

Materials:

-

Amino alcohol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.1 - 1.5 eq)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of THF/water)

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino alcohol and the base (e.g., triethylamine) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amino alcohol (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq, or as a 20-50% solution in DCM)

-

Dichloromethane (DCM)

-

Toluene

-

Diethyl ether (optional, for precipitation)

Procedure:

-

Dissolve the Boc-protected amino alcohol in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 0.5-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous work-up. Alternatively, the product can be precipitated by the addition of cold diethyl ether.[5]

Protocol 3: Boc Deprotection using HCl in Dioxane

Materials:

-

Boc-protected amino alcohol (1.0 eq)

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amino alcohol in anhydrous 1,4-dioxane.

-

Add the 4M HCl in dioxane solution to the stirred mixture at room temperature.

-

Stir the reaction for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of solution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold diethyl ether.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[5]

Conclusion

The Boc protecting group offers a robust and versatile tool for the temporary masking of the amino functionality in amino alcohols. Its fundamental reactivity, characterized by stability to a wide range of reagents and lability under acidic conditions, allows for its strategic use in complex synthetic routes. A thorough understanding of the mechanisms of protection and deprotection, coupled with an awareness of potential side reactions and their mitigation, is paramount for its successful application. By carefully selecting reaction conditions and employing the detailed protocols provided, researchers and drug development professionals can effectively leverage the dual nature of the Boc group to advance their scientific endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Amino Protecting Groups Stability [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

N-Boc-N-methyl-aminoethanol: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of N-Boc-N-methyl-aminoethanol, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the inherent stability of the molecule, its potential degradation under various stress conditions, and detailed experimental protocols for stability assessment.

Core Stability Characteristics

N-tert-butoxycarbonyl-N-methyl-aminoethanol (N-Boc-N-methyl-aminoethanol) possesses a tert-butoxycarbonyl (Boc) protecting group, which imparts significant stability to the secondary amine functionality.[1] Generally, the Boc group is stable under basic and nucleophilic conditions, making it a versatile protecting group in multi-step organic synthesis.[2] However, it is susceptible to degradation under acidic and certain stress conditions, such as high temperatures.

The stability of N-Boc-N-methyl-aminoethanol is primarily dictated by the lability of the Boc group. The presence of the hydroxyl group may also influence its degradation profile, particularly under oxidative conditions.

Degradation Pathways

The degradation of N-Boc-N-methyl-aminoethanol can be anticipated to proceed through several key pathways, primarily involving the cleavage of the Boc protecting group.

Acid-Catalyzed Hydrolysis

The most common degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis.[3] In the presence of strong acids, the carbamate is protonated, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine, N-methylaminoethanol. The reaction rate has been shown to exhibit a second-order dependence on the acid concentration for some Boc-protected amines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Oxazolidinones using N-Boc-N-methyl-aminoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-methyl-2-oxazolidinone from N-Boc-N-methyl-aminoethanol. Oxazolidinones are a critical class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as chiral auxiliaries and core structures in antibiotics like Linezolid. This protocol outlines two primary methods for the intramolecular cyclization of N-Boc-N-methyl-aminoethanol, a key step in the formation of the oxazolidinone ring. The methodologies described are based on established procedures for the cyclization of N-Boc protected amino alcohols, adapted for the N-methylated substrate. This document includes detailed experimental procedures, tabulated quantitative data from analogous reactions, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

Oxazolidinones are five-membered heterocyclic rings containing both nitrogen and oxygen, which have garnered significant interest in synthetic and medicinal chemistry. Their rigid structure and chirality make them excellent auxiliaries in asymmetric synthesis, enabling stereoselective transformations. Furthermore, the oxazolidinone moiety is a key pharmacophore in a number of clinically important antibacterial agents.

The synthesis of oxazolidinones often involves the cyclization of a β-amino alcohol derivative. The use of N-Boc-N-methyl-aminoethanol as a starting material allows for the direct synthesis of N-methylated oxazolidinones, which are valuable building blocks for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this transformation, serving as a precursor to the carbonyl group of the oxazolidinone ring. Studies have also suggested that the presence of an N-methyl group can accelerate the rate of cyclization.

This application note details two effective protocols for the synthesis of 3-methyl-2-oxazolidinone from N-Boc-N-methyl-aminoethanol, utilizing either diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) as the cyclizing agent.

Synthesis of 3-Methyl-2-oxazolidinone

The overall synthetic strategy involves the intramolecular cyclization of N-Boc-N-methyl-aminoethanol. This transformation can be efficiently achieved using common carbonylating agents. Below are two detailed protocols for this key reaction.

Logical Relationship of Synthesis Components

Caption: Key components for the synthesis of 3-methyl-2-oxazolidinone.

Experimental Protocols

Protocol 1: Cyclization using Diethyl Carbonate

This method is a cost-effective approach for the synthesis of oxazolidinones, typically requiring elevated temperatures and a basic catalyst.

Materials:

-

N-Boc-N-methyl-aminoethanol

-

Diethyl carbonate

-

Sodium ethoxide (NaOMe) or Potassium carbonate (K₂CO₃)

-

Toluene or Xylene

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Boc-N-methyl-aminoethanol (1.0 eq).

-

Add an excess of diethyl carbonate (5-10 eq) to act as both reagent and solvent. Alternatively, use a high-boiling solvent like toluene or xylene.

-

Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq) or potassium carbonate (0.5 eq).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If diethyl carbonate was used in excess, remove it under reduced pressure. If a solvent was used, concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 3-methyl-2-oxazolidinone.

Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This method is generally milder and can be performed at lower temperatures, making it suitable for more sensitive substrates.

Materials:

-

N-Boc-N-methyl-aminoethanol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Dissolve N-Boc-N-methyl-aminoethanol (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-2-oxazolidinone.

Quantitative Data

The following table summarizes representative yields for the cyclization of various N-substituted amino alcohols to form oxazolidinones, providing an expected range for the synthesis of 3-methyl-2-oxazolidinone.

| Starting Material (N-Substituted Amino Alcohol) | Cyclizing Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-ethanolamine | Diethyl Carbonate | NaOEt | Toluene | Reflux | 75-85 |

| N-Boc-alaninol | CDI | - | THF | RT | 80-90 |

| N-Boc-valinol | Diethyl Carbonate | K₂CO₃ | Xylene | Reflux | 70-80 |

| N-Boc-phenylalaninol | CDI | - | DCM | RT | 85-95 |

| N-Boc-N-methyl-aminoethanol (Expected) | Diethyl Carbonate | NaOEt/K₂CO₃ | Toluene | Reflux | 70-85 |

| N-Boc-N-methyl-aminoethanol (Expected) | CDI | - | THF | RT | 80-90 |

*Expected yields are based on analogous reactions reported in the literature. The N-methyl group may influence the reaction rate and yield.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 3-methyl-2-oxazolidinone.

Proposed Reaction Mechanism

The cyclization of N-Boc-N-methyl-aminoethanol is proposed to proceed through the activation of the Boc-carbonyl group followed by intramolecular nucleophilic attack by the hydroxyl group.

Caption: Key steps in the proposed mechanism for oxazolidinone ring formation.

Conclusion

The synthesis of 3-methyl-2-oxazolidinone from N-Boc-N-methyl-aminoethanol is a straightforward and efficient process that can be achieved using readily available reagents. The two protocols presented, utilizing either diethyl carbonate or 1,1'-carbonyldiimidazole, offer flexibility in terms of reaction conditions and scalability. These methods provide reliable access to N-methylated oxazolidinones, which are valuable intermediates for the development of novel pharmaceuticals and for applications in asymmetric synthesis. The provided protocols and supplementary information are intended to serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

Chiral Synthesis Applications of N-Boc-N-methyl-aminoethanol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount for the development of pharmaceuticals and fine chemicals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, are a cornerstone of this endeavor, guiding the stereochemical outcome of a reaction before being cleaved.[1][2] N-protected amino alcohols are a readily available class of compounds that serve as valuable precursors to a variety of chiral auxiliaries and ligands.[3][]

This document explores the potential chiral synthesis applications of derivatives of N-Boc-N-methyl-aminoethanol . While direct and extensive applications of this specific compound are not widely documented in peer-reviewed literature, its structure suggests its utility as a precursor to chiral auxiliaries, such as oxazolidinones, or as a building block for chiral ligands. These derivatives could play a role in key stereoselective transformations, including alkylations and aldol reactions.